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Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic
data for 4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde. Due to
the limited availability of complete, experimentally verified spectroscopic data for this specific
compound in publicly accessible databases and literature as of the time of this writing, the data
presented herein is a combination of predicted values and analysis based on analogous
compounds. This guide is intended for researchers, scientists, and professionals in drug
development to aid in the characterization of 4-(3-Formylphenyl)phenol and related
structures.

Introduction

4-(3-Formylphenyl)phenol is a biphenyl derivative containing both a hydroxyl and a formyl
functional group. These functionalities impart the molecule with interesting chemical properties,
making it a potential building block in organic synthesis, materials science, and medicinal
chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and
purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 4-(3-Formylphenyl)phenol and provides
generalized experimental protocols for their acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 4-(3-Formylphenyl)phenol (C13H1002), the
predicted monoisotopic mass is 198.0681 g/mol . The following table summarizes the predicted
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m/z values for various adducts that may be observed in electrospray ionization mass
spectrometry (ESI-MS).

Adduct Predicted m/z
[M+H]* 199.0754
[M+Na]* 221.0573
[M+K]* 237.0312
[M-H]~ 197.0608
[M+HCOO]~- 243.0663

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 4-(3-Formylphenyl)phenol is expected to show distinct signals for
the aromatic protons, the aldehydic proton, and the phenolic hydroxyl proton. The chemical
shifts are influenced by the electronic effects of the substituents on the biphenyl system. The
following table presents the expected chemical shifts, multiplicities, and coupling constants.
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Proton Assignment ExPected Chemical Multiplicity C0|j|pling Constant
Shift (ppm) (J) in Hz

Aldehyde (-CHO) 99-10.1 Singlet (s)

Phenol (-OH) 5.0 - 6.0 (or broader) Singlet (s), broad

Aromatic (H2" ~7.9 Singlet (s)

Aromatic (H4") ~7.7 Doublet (d) ~7-8

Aromatic (H6") ~7.8 Doublet (d) ~7-8

Aromatic (H5" ~7.5 Triplet (t) ~7-8

Aromatic (H2, H6) ~7.5 Doublet (d) ~8-9

Aromatic (H3, H5) ~6.9 Doublet (d) ~8-9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
concentration.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule. The
carbonyl carbon of the aldehyde group is expected to appear significantly downfield.
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Carbon Assignment Expected Chemical Shift (ppm)
Aldehyde (-CHO) 190 - 193
Ccr 140 - 143
Cc3 136 - 138
c4 135 - 137
C1l 155 - 158
C4 130 - 133
C2', C5', C6' 128 - 132
C2,C6 128 - 130
C3,C5 115-117

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

. Expected Absorption .
Functional Group Intensity
Range (cm™?)

O-H stretch (phenol) 3200 - 3600 Strong, broad
C-H stretch (aromatic) 3000 - 3100 Medium

C=0 stretch (aldehyde) 1690 - 1715 Strong

C=C stretch (aromatic) 1450 - 1600 Medium

C-O stretch (phenol) 1180 - 1260 Strong

C-H bend (aromatic) 690 - 900 Strong

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 4-

(3-Formylphenyl)phenol.

Synthesis (lllustrative Example: Suzuki Coupling)

A plausible synthetic route to 4-(3-Formylphenyl)phenol is the Suzuki coupling reaction

between 3-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

Reaction Setup: To an oven-dried flask, add 3-bromobenzaldehyde (1.0 eq.), 4-
hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPhs)4 (0.05 eq.), and
a base such as K2COs (2.0 eq.).

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and
ethanol.

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or
argon) and monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and
extract the product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Naz2SO4, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(3-Formylphenyl)phenol
in about 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in an NMR
tube.

Data Acquisition: Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer, typically in the range of 4000-400 cm~1.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system. For ESI-MS, the analysis can be
performed in both positive and negative ion modes to observe different adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound like 4-(3-Formylphenyl)phenol.
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Caption: General workflow for the synthesis and spectroscopic analysis of an organic
compound.
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phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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